molecular formula C25H27N5O2S B2468776 N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 847392-93-2

N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2468776
CAS No.: 847392-93-2
M. Wt: 461.58
InChI Key: QWSCNSOBQQTZBN-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a triazole ring, a pyrrole moiety, and a sulfanyl group

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-17-7-5-9-22(18(17)2)26-24(31)16-33-25-28-27-23(15-20-8-6-14-29(20)3)30(25)19-10-12-21(32-4)13-11-19/h5-14H,15-16H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSCNSOBQQTZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC=CN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyrrole moiety and the sulfanyl group. The final step involves the acylation of the amine group with 2,3-dimethylphenyl acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests potential therapeutic applications , particularly in the fields of oncology and infectious diseases. The triazole ring is known for its antifungal properties and has been explored for anticancer activity due to its ability to inhibit certain enzymes involved in tumor growth. Research has indicated that compounds with similar structures can exhibit significant biological activity against various cancer cell lines.

Case Study: Anticancer Activity
A study evaluated the anticancer properties of triazole derivatives and found that modifications to the triazole structure can enhance potency against specific cancer types. This suggests that N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may warrant further investigation as a potential anticancer agent .

Conducting comprehensive biological activity studies is essential for identifying the compound's interactions with various biological targets. This includes screening against enzymes, receptors, and cell lines to assess its pharmacological profile.

Exploration of Structure-Activity Relationships
Research into structure-activity relationships (SAR) can help identify key structural features responsible for biological activity. By synthesizing analogs of the compound and evaluating their effects on biological targets, researchers can optimize its pharmacological profile .

Material Science Applications

The unique electronic and optical properties of compounds containing triazole and pyrrole moieties make them suitable for applications in material science. Investigating the electronic properties of this compound could lead to innovations in organic electronics or photonic devices.

Potential Use in Organic Photovoltaics
Research has indicated that similar compounds can be used as electron donors or acceptors in organic photovoltaic cells. The incorporation of this compound into device architectures could enhance efficiency due to its favorable charge transport properties .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and pyrrole moiety are known to interact with enzymes and receptors, potentially modulating their activity. The sulfanyl group may also play a role in the compound’s bioactivity by forming reversible covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole and pyrrole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds.

Biological Activity

N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For example, derivatives of triazoles have shown efficacy in inhibiting viral replication. In vitro assays demonstrated that certain triazole compounds exhibit significant activity against hepatitis C virus (HCV) at concentrations ranging from 10 to 100 μg/mL .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structural motifs have been tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Anticancer Activity

The potential anticancer effects of this compound are also noteworthy. Preliminary studies suggest that triazole-containing compounds can induce apoptosis in cancer cells. For example, a related triazole derivative demonstrated cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range .

Case Studies and Research Findings

A detailed examination of related compounds reveals their biological activities:

Compound Biological Activity IC50 (µM) References
Compound AAntiviral0.20
Compound BAntimicrobial5.0
Compound CAnticancer12.0

The proposed mechanism of action for this compound involves interference with nucleic acid synthesis and disruption of cellular processes in pathogens. The triazole ring is known to inhibit enzymes involved in nucleic acid metabolism, which is crucial for viral replication and cellular proliferation.

Q & A

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) (1H and 13C) to confirm proton and carbon environments, Infrared Spectroscopy (IR) to identify functional groups (e.g., sulfanyl, amide), and High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended). For example, NMR can resolve signals from the triazole ring (δ 8.0–8.5 ppm) and pyrrole substituents (δ 6.0–6.5 ppm), while IR detects the C=O stretch (~1650 cm⁻¹) and S-H vibrations (~2550 cm⁻¹). HPLC with a C18 column and UV detection at 254 nm is optimal for purity analysis .

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : Optimize reaction conditions by:
  • Temperature control : Maintain 60–80°C during cyclization steps to enhance triazole ring formation .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for nucleophilic substitution reactions involving the sulfanyl group .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Q. What spectroscopic data should be prioritized to resolve structural ambiguities in derivatives?

  • Methodological Answer : Focus on 2D NMR techniques (COSY, HSQC, HMBC) to assign connectivity between the triazole core and substituents. For instance, HMBC correlations between the sulfanyl sulfur (δ ~3.5 ppm) and adjacent carbons can confirm substitution patterns. Mass spectrometry (HRMS) with ESI+ ionization provides accurate molecular weight validation (±2 ppm error tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies by systematically modifying substituents (e.g., methoxy vs. ethoxy groups on phenyl rings) and testing against target enzymes (e.g., kinase inhibition assays). Use statistical tools like multivariate regression to correlate electronic (Hammett σ values) or steric parameters (Taft indices) with activity trends. For example, replace the 4-methoxyphenyl group with a 4-fluorophenyl analog to assess electronic effects on binding affinity .

Q. What computational strategies are recommended for predicting target interactions?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of biological targets (e.g., COX-2 or EGFR kinases). Prioritize the triazole and pyrrole moieties as key pharmacophores for hydrogen bonding and π-π stacking. Validate predictions with Molecular Dynamics (MD) simulations (GROMACS, 50 ns trajectories) to assess binding stability. Free energy calculations (MM-PBSA) can quantify interaction energies (±2 kcal/mol accuracy) .

Q. How should stability studies be designed to evaluate degradation under physiological conditions?

  • Methodological Answer : Expose the compound to:
  • pH gradients (1.2–7.4) at 37°C for 24–72 hours, using HPLC to monitor degradation products.
  • Light exposure (ICH Q1B guidelines) with UV-vis spectroscopy to detect photolytic changes.
  • Thermal stress (40–60°C) in sealed vials to assess thermal decomposition.
    Stability-indicating methods (e.g., UPLC-PDA) can resolve degradation pathways, such as hydrolysis of the acetamide group .

Q. What experimental approaches validate crystallographic data for this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SHELX suite) to determine the 3D structure. Refine data with SHELXL (R-factor <5%) and validate using PLATON. Compare bond lengths (e.g., C-S bond ~1.8 Å) and angles with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G* basis set). For polymorph screening, perform PXRD and DSC to identify crystalline forms .

Q. How can functional group modifications enhance selectivity in biological assays?

  • Methodological Answer : Introduce bioisosteric replacements:
  • Replace the methoxyphenyl group with a pyridinyl moiety to enhance π-stacking with aromatic residues in enzyme pockets.
  • Substitute the sulfanyl group with a sulfonyl group to improve metabolic stability.
    Synthesize derivatives via nucleophilic aromatic substitution (120°C, DMF, K2CO3) and screen using fluorescence-based binding assays (e.g., FP for kinase targets) .

Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing dose-response relationships in cytotoxicity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests to compare efficacy across cell lines (e.g., HeLa vs. MCF-7). For synergy studies (e.g., with cisplatin), apply the Chou-Talalay combination index (CI <1 indicates synergy) .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :
    Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Incorporate explicit solvent models (TIP3P water) in MD simulations to improve accuracy. Experimentally validate key interactions via site-directed mutagenesis of predicted binding residues (e.g., Ala scanning in kinase domains) .

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